Sarglaroids F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarglaroids F is an anti-inflammatory agent isolated from the roots of Grass Coral (Sarcandra glabra). It inhibits LPS/ATP-induced IL-1β release by affecting potassium efflux and reducing Caspase-1 (P20) levels. This compound is not cytotoxic to RAW264.7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarglaroids F involves the extraction from the roots of Grass Coral. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound is isolated through a series of extraction and purification steps .
Industrial Production Methods
given its natural origin, it is likely that large-scale extraction from plant sources is the primary method of production .
Chemical Reactions Analysis
Types of Reactions
Sarglaroids F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions vary depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Sarglaroids F has several scientific research applications, including:
Chemistry: Used as a model compound for studying anti-inflammatory agents.
Biology: Investigated for its effects on cellular processes, particularly in relation to inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Potential use in the development of anti-inflammatory drugs
Mechanism of Action
Sarglaroids F exerts its effects by inhibiting LPS/ATP-induced IL-1β release. It affects potassium efflux and reduces Caspase-1 (P20) levels. This mechanism involves the modulation of inflammatory pathways, making it a potent anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
CIL62: A necrostatin-1 dependent inducer of cell death through a caspase-3/7-independent mechanism.
PAC-1: A procaspase activating compound used in trials for various cancers.
Taurodeoxycholic acid: A bile acid taurine conjugate with neuroprotective activity.
Allethrin: A pyrethroid insecticide inducing oxidative stress and apoptosis
Uniqueness
Sarglaroids F is unique due to its specific mechanism of action involving potassium efflux and Caspase-1 (P20) reduction. Unlike other compounds, it is not cytotoxic to RAW264.7 cells, making it a safer option for anti-inflammatory applications .
Properties
Molecular Formula |
C38H44O12 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
[(1R,2R,8R,9S,10S,12R,13S,14R,15R,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,15,21-trihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1 |
InChI Key |
MBHBGSJWPJCPCJ-RAKJYXNUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3[C@H](C6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)O)COC(=O)C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.